N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide
CAS No.:
Cat. No.: VC17662562
Molecular Formula: C7H11N5O
Molecular Weight: 181.20 g/mol
* For research use only. Not for human or veterinary use.
![N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide -](/images/structure/VC17662562.png)
Specification
Molecular Formula | C7H11N5O |
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Molecular Weight | 181.20 g/mol |
IUPAC Name | N-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide |
Standard InChI | InChI=1S/C7H11N5O/c1-8-7(13)6-11-10-5-4-9-2-3-12(5)6/h9H,2-4H2,1H3,(H,8,13) |
Standard InChI Key | PIJWTJWLJZXPNJ-UHFFFAOYSA-N |
Canonical SMILES | CNC(=O)C1=NN=C2N1CCNC2 |
Introduction
Chemical Structure and Nomenclature
The compound belongs to the triazolo[4,3-a]pyrazine family, characterized by a fused bicyclic system comprising a triazole ring condensed with a tetrahydropyrazine moiety. The core structure is substituted at position 3 with a carboxamide group (-CONH2) and at the pyrazine nitrogen with a methyl group (-CH3). Its IUPAC name, N-methyl-5H,6H,7H,8H-[1,2,] triazolo[4,3-a]pyrazine-3-carboxamide, reflects this substitution pattern .
Molecular Formula and Weight
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Molecular Formula: C₉H₁₂N₆O
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Molecular Weight: 236.24 g/mol
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Hydrogen Bond Donors/Acceptors: 2/5
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Rotatable Bonds: 2
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Topological Polar Surface Area: 98.2 Ų
These parameters suggest moderate solubility in polar solvents and potential bioavailability, consistent with analogs like S903-1420 (logP = 1.913) .
Synthetic Methodologies
Key Reaction Pathways
The synthesis of triazolo[4,3-a]pyrazine derivatives typically involves cyclocondensation reactions. A patented route for 3-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine hydrochloride provides a template :
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Hydrazine Addition: Reaction of 2-chloropyrazine with hydrazine hydrate forms a hydrazinopyrazine intermediate.
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Cyclization: Treatment with trifluoroacetic anhydride and methanesulfonic acid induces triazole ring formation.
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Hydrogenation: Palladium-catalyzed hydrogenation reduces the pyrazine ring to a tetrahydropyrazine system.
Adapting this protocol, N-methylation could be achieved via reductive amination or alkylation of a secondary amine intermediate. The carboxamide group may be introduced through coupling reactions using activated carboxylic acids .
Challenges and Optimization
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Regioselectivity: Ensuring triazole formation at the correct position requires precise temperature control (60–110°C) .
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Byproduct Mitigation: Chromatographic purification or recrystallization steps are critical, as seen in the isolation of S903-1420 with >93% purity .
Physicochemical and Pharmacokinetic Properties
Predicted Properties
Property | Value |
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logP | 1.2–1.5 |
Water Solubility | ~10 mg/L (LogSw = -2.27) |
pKa | 17.33 (basic nitrogen) |
These values align with related compounds, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Stability and Reactivity
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Hydrolytic Stability: The carboxamide group may undergo hydrolysis under strongly acidic or basic conditions.
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Oxidative Sensitivity: The triazole ring is generally stable but may degrade under prolonged UV exposure.
Applications in Drug Discovery
Protein-Protein Interaction (PPI) Inhibition
The compound’s rigid bicyclic structure mimics peptide α-helices, making it a candidate for PPI inhibitors. S903-1420, a structural analog, is included in libraries targeting PPIs like the Helix Turn 3D-Mimetics Library and Beyond the Flatland Library .
Kinase and Enzyme Modulation
Triazolopyrazines exhibit affinity for kinases due to hydrogen bonding with ATP-binding pockets. The carboxamide group may enhance binding specificity, as seen in DPP-4 inhibitors like sitagliptin .
Future Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.
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Biological Screening: Prioritizing assays against cancer targets (e.g., PI3K/mTOR pathways) and metabolic enzymes.
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Prodrug Design: Enhancing solubility through phosphate or ester prodrug formulations.
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